molecular formula C8H9ClFN B3177076 1-(2-Chloro-3-fluorophenyl)ethanamine CAS No. 1270482-67-1

1-(2-Chloro-3-fluorophenyl)ethanamine

Cat. No.: B3177076
CAS No.: 1270482-67-1
M. Wt: 173.61
InChI Key: QRNVGMYCAUROPJ-UHFFFAOYSA-N
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Description

1-(2-Chloro-3-fluorophenyl)ethanamine is an organic compound with the molecular formula C8H9ClFN It is a derivative of ethanamine, where the phenyl ring is substituted with chlorine and fluorine atoms at the 2 and 3 positions, respectively

Chemical Reactions Analysis

1-(2-Chloro-3-fluorophenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.

Common reagents used in these reactions include sodium borohydride for reduction, and various oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Chloro-3-fluorophenyl)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-Chloro-3-fluorophenyl)ethanamine exerts its effects involves interactions with specific molecular targets. It can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds, altering the structure and function of the target molecules. The pathways involved in these reactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

1-(2-Chloro-3-fluorophenyl)ethanamine can be compared with other similar compounds, such as:

  • 1-(2-Chloro-6-fluorophenyl)ethanamine
  • 1-(3-Chloro-2-fluorophenyl)ethanamine
  • 1-(4-Chloro-3-fluorophenyl)ethanamine

These compounds share similar structural features but differ in the position of the chlorine and fluorine atoms on the phenyl ring. This difference can significantly impact their chemical properties and reactivity, making each compound unique in its applications .

Properties

IUPAC Name

1-(2-chloro-3-fluorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN/c1-5(11)6-3-2-4-7(10)8(6)9/h2-5H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNVGMYCAUROPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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